MK2a Inhibitor MK2a Inhibitor 4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide is a member of biphenyls.
Brand Name: Vulcanchem
CAS No.: 41179-33-3
VCID: VC0524124
InChI: InChI=1S/C22H20FNO2/c23-21-6-2-1-5-20(21)17-10-8-16(9-11-17)4-3-7-22(26)24-18-12-14-19(25)15-13-18/h1-2,5-6,8-15,25H,3-4,7H2,(H,24,26)
SMILES: C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F
Molecular Formula: C22H20FNO2
Molecular Weight: 349.4 g/mol

MK2a Inhibitor

CAS No.: 41179-33-3

Cat. No.: VC0524124

Molecular Formula: C22H20FNO2

Molecular Weight: 349.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MK2a Inhibitor - 41179-33-3

Specification

Description 4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide is a member of biphenyls.
CAS No. 41179-33-3
Molecular Formula C22H20FNO2
Molecular Weight 349.4 g/mol
IUPAC Name 4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide
Standard InChI InChI=1S/C22H20FNO2/c23-21-6-2-1-5-20(21)17-10-8-16(9-11-17)4-3-7-22(26)24-18-12-14-19(25)15-13-18/h1-2,5-6,8-15,25H,3-4,7H2,(H,24,26)
Standard InChI Key ODYAQBDIXCVKAE-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F
Canonical SMILES C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator